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Compound Name: 1,1,2,2-Tetrafluoroethane

Cat. No.: B1583514

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of the
two primary isomers of tetrafluoroethane: 1,1,1,2-tetrafluoroethane (HFC-134a) and 1,1,2,2-
tetrafluoroethane (HFC-134). This document summarizes key computational data, outlines
the methodologies for these theoretical investigations, and presents a logical workflow for such
studies. The information contained herein is intended to be a valuable resource for researchers
in computational chemistry, materials science, and drug development where fluorinated
alkanes play a significant role.

Comparative Analysis of Isomeric Properties

Quantum chemical calculations offer profound insights into the structural and electronic
properties of molecules. For the tetrafluoroethane isomers, these studies reveal significant
differences in their conformational stability, polarity, and vibrational characteristics, which are
crucial for understanding their macroscopic behavior and potential applications.

Conformational Analysis and Relative Energies

The rotational barrier around the carbon-carbon single bond in tetrafluoroethane isomers leads
to different stable conformers. The relative energies of these conformers determine the most
probable molecular shapes at equilibrium.
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For 1,1,2,2-tetrafluoroethane, two primary conformers exist: the anti (or trans) and the

gauche. The anti conformer, with the two hydrogen atoms positioned opposite to each other, is

the more stable form.[1][2] In contrast, the gauche conformer is less stable.[1][2] The energy

difference between these conformers has been calculated using various levels of theory,

consistently showing the preference for the anti conformation.[1][2]

1,1,1,2-tetrafluoroethane has a single stable conformer with Cs symmetry.

The following table summarizes the calculated relative energies of the conformers of 1,1,2,2-

tetrafluoroethane.

Relative
Level of
Isomer Conformer Energy Reference
Theory
(kcallmol)
1,1,2,2-
Tetrafluoroethan anti (C2h) G3MP2B3 0.0 [1]
e
gauche (C2) G3MP2B3 1.4 [1]
B3LYP-
anti (C2h) GD3BJ/6- 0.0 [1]
311++G(d,p)
B3LYP-
gauche (C2) GD3BJ/6- 15 [1]
311++G(d,p)
, DLPNO-
anti (C2h) 0.0 [1]
CCSD(T)/CBS
DLPNO-
gauche (C2) 1.4 [1]
CCSD(T)/CBS
anti (C2h) MP2/6-31G 0.0 [3]
gauche (C2) MP2/6-31G 1.8 [3]

Dipole Moments and Rotational Constants
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The distribution of charge within a molecule is quantified by its dipole moment, a critical factor
in determining intermolecular interactions. Rotational constants are inversely related to the
moments of inertia and are fundamental in microwave spectroscopy.

The anti conformer of 1,1,2,2-tetrafluoroethane is nonpolar, possessing a dipole moment of
0.0 Debye due to its center of symmetry.[1] The gauche conformer, however, is polar.[4] In
contrast, 1,1,1,2-tetrafluoroethane is a polar molecule.

The table below presents a comparison of the calculated dipole moments and rotational
constants for the tetrafluoroethane isomers.

Dipole Rotational
Level of
Isomer Conformer Moment Constants Reference
Theory
(Debye) (cm™?)
1,1,1,2-
Tetrafluoroeth - MP2/6-31G 2.11 - [3]
ane
1,1,2,2- B3LYP-
Tetrafluoroeth  anti (C2h) GD3BJ/6- 0.00 - [1]
ane 311++G(d,p)
gauche (C2) - 2.454 - [4]
A:0.17129,
anti (C2h) MP2/6-31G 0.00 B: 0.10502, [3]
C: 0.06896
gauche (C2) MP2/6-31G**  2.82 - [3]

Vibrational Frequencies

Vibrational spectroscopy, often complemented by quantum chemical calculations, provides a
fingerprint of a molecule's structure and bonding. The calculated harmonic vibrational
frequencies for the stable conformers of both isomers are essential for interpreting
experimental infrared and Raman spectra.

A selection of calculated vibrational frequencies for both isomers is presented below.
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Selected
Level of Vibrational
Isomer Conformer . Reference
Theory Frequencies
(cm™)
3105, 3090,
1451, 1435,
1,1,1,2- 1312, 1269,
Tetrafluoroethan - MP2/6-31G 1139, 1129, 978, [3]
e 853, 824, 674,
560, 420, 354,
233, 219, 119
3097, 1436,
1341, 1199,
1,1,2,2- 1120, 1082, 915,
Tetrafluoroethan anti (C2h) MP2/6-31G 831, 655, 524, [3]
e 422, 368, 269,
234,151, 128,
93, 38
3101, 3090,
1442, 1378,
1290, 1171,
1140, 1109,
gauche (C2) MP2/6-31G** [3]
1070, 939, 888,
804, 617, 501,
410, 313, 240,
169, 119, 78

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical

methods and basis sets. The studies cited in this whitepaper employ a range of well-

established computational techniques.

Computational Protocol
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A general workflow for the quantum chemical investigation of molecular isomers is outlined
below. This protocol is a composite of the methodologies reported in the referenced literature.

[113]

e Initial Structure Generation: Plausible initial geometries for the conformers of each isomer
are generated using molecular mechanics or standard bond lengths and angles.

o Geometry Optimization: The initial structures are optimized to find the stationary points on
the potential energy surface. This is typically performed using Density Functional Theory
(DFT) with a functional such as B3LYP, often including dispersion corrections (e.g., GD3BJ).
[1] A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to provide flexibility
in describing the electronic distribution.[1]

e Frequency Calculations: To confirm that the optimized geometries correspond to true energy
minima (for stable conformers) or transition states, harmonic vibrational frequency
calculations are performed at the same level of theory as the optimization. The absence of
imaginary frequencies indicates a minimum energy structure.

» Single-Point Energy Refinement: For more accurate energy predictions, single-point energy
calculations are often carried out on the optimized geometries using higher levels of theory.
Methods like Mgller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g.,
DLPNO-CCSD(T)) with a larger basis set, potentially extrapolated to the complete basis set
(CBS) limit, are used for this purpose.[1][3]

» Property Calculations: Once the final geometries and energies are obtained, various
molecular properties are calculated. These include, but are not limited to, dipole moments,
rotational constants, and Natural Bond Orbital (NBO) analysis to investigate
hyperconjugative interactions.[1]

» Data Analysis and Comparison: The calculated data for different isomers and conformers are
then compiled, tabulated, and compared with available experimental data to validate the
computational results.

Visualization of Computational Workflow

To provide a clear overview of the logical steps involved in a typical quantum chemical study as
described above, the following diagram illustrates the workflow.
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Caption: A logical workflow for a quantum chemical study of molecular isomers.
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This comprehensive overview of the quantum chemical studies of tetrafluoroethane isomers
serves as a foundational guide for researchers. The provided data and methodologies can be
leveraged for further investigations into the properties and applications of these and other
related fluorinated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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